3-Hydroxy-6-methylpicolinamide
Description
Significance of Pyridine-2-carboxamide Scaffold in Chemical Biology and Material Sciences
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry and material science due to its unique electronic and structural properties. The nitrogen atom in the pyridine (B92270) ring and the amide group provide excellent coordination sites for metal ions and hydrogen bonding, which are crucial for biological activity and material assembly. researchgate.netmdpi.com
In chemical biology , this scaffold is integral to numerous compounds with demonstrated biological activities. Picolinamide (B142947) derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, DNA minor groove binders, and as inhibitors for enzymes like acetylcholinesterase. tandfonline.com For instance, certain pyridine carboxamide derivatives have been identified as promising leads for anti-tuberculosis drugs, acting as prodrugs that are activated by specific enzymes within Mycobacterium tuberculosis. asm.orgnih.govasm.org The ability of the scaffold to be readily functionalized allows for the fine-tuning of its biological and pharmacokinetic properties. tandfonline.com Furthermore, derivatives have shown potential as antifungal agents by inhibiting enzymes such as succinate (B1194679) dehydrogenase. nih.gov
In the realm of material sciences , the chelating properties of the pyridine-2,6-dicarboxamide scaffold, a close relative of picolinamide, are exploited in the design of functional materials. researchgate.netmdpi.com These include sensors for detecting metal cations and small molecules, as well as the formation of coordination polymers and other complex supramolecular structures. researchgate.net The rigid and planar nature of the pyridine ring, combined with the hydrogen-bonding capabilities of the amide groups, facilitates the self-assembly of ordered materials. mdpi.com
Contextualizing 3-Hydroxy-6-methylpicolinamide within Advanced Synthetic Chemistry and Mechanistic Exploration
This compound is a specific derivative within the broader picolinamide family. Its structure is characterized by a hydroxyl (-OH) group at the 3-position and a methyl (-CH3) group at the 6-position of the pyridine ring. These substitutions are expected to significantly influence the molecule's chemical properties and reactivity compared to the parent picolinamide.
The synthesis of such substituted picolinamides generally falls under the umbrella of advanced synthetic chemistry , which focuses on the efficient and precise construction of complex molecules. ku.dkyoutube.com The synthesis of this compound would likely start from the corresponding 3-hydroxy-6-methylpicolinic acid. cymitquimica.combldpharm.com The formation of the amide bond from the carboxylic acid and an amine is a fundamental transformation, often achieved using coupling reagents to facilitate the reaction. researchgate.net The synthesis of the substituted pyridine core itself can be a complex challenge, requiring multi-step sequences. researchgate.net
From a mechanistic exploration standpoint, the functional groups of this compound offer several avenues for investigation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing its binding affinity to biological targets. The methyl group can provide steric bulk and influence the electronic nature of the pyridine ring. Mechanistic studies on related picolinamide derivatives have revealed their roles as enzyme inhibitors, where they can interact with active sites through various non-covalent interactions. tandfonline.comresearchgate.net For example, studies on other picolinamides have shown that they can inhibit enzymes by increasing their rigidity and reducing flexibility, thereby impeding their function. researchgate.net The specific substitution pattern of this compound makes it an interesting candidate for similar mechanistic investigations to understand how these modifications impact its potential biological or material properties.
Table 1: Properties of Picolinamide and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Picolinamide | C₆H₆N₂O | 122.12 | Unsubstituted pyridine-2-carboxamide. nih.gov |
| 3-Hydroxy-6-methylpicolinic acid | C₇H₇NO₃ | 153.14 | Precursor to this compound, featuring a carboxylic acid instead of an amide. cymitquimica.com |
| 6-Hydroxy-N-methylpicolinamide | C₇H₈N₂O₂ | --- | An isomer with a hydroxyl group at position 6 and a methyl group on the amide nitrogen. alfa-chemistry.com |
| 3-Hydroxy-6-methyl-2-nitropyridine | C₆H₆N₂O₃ | 154.13 | A related pyridine derivative with nitro and hydroxyl substitutions. glentham.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-hydroxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(10)6(9-4)7(8)11/h2-3,10H,1H3,(H2,8,11) |
InChI Key |
HYZNHIZBFHIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 6 Methylpicolinamide and Its Analogues
Established Synthetic Pathways for Picolinamide (B142947) Core Structures
The synthesis of the basic picolinamide framework is a well-established field, drawing upon fundamental reactions in heterocyclic chemistry. These methods provide the essential backbone upon which more complex derivatives, including 3-Hydroxy-6-methylpicolinamide, are built.
Classical Approaches to 3-Hydroxypicolinic Acid Derivatives
The journey to this compound begins with the synthesis of its carboxylic acid precursor, 3-hydroxypicolinic acid, or its derivatives. Classical methods for preparing picolinic acids often involve the oxidation of the corresponding alkylpyridine. For instance, picolinic acid has been traditionally synthesized by the oxidation of α-picoline using strong oxidizing agents like potassium permanganate. orgsyn.orgwikipedia.org
Another classical approach involves the hydrolysis of 2-cyanopyridine. chemicalbook.com More specific to the 3-hydroxy substitution pattern, synthetic strategies can start from different precursors. One notable method prepares 4,6-dibromo-3-hydroxypicolinate esters in a single step from furan-2-yl aminoacetates through a bromination-rearrangement reaction. google.comgoogle.com Furthermore, multi-step procedures have been developed, such as a six-step synthesis of 3,6-dihydroxypicolinic acid starting from 3-hydroxypicolinic acid. nih.gov A more direct, two-step synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid via an Elbs oxidation has also been reported, which proceeds through a dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate intermediate. nih.gov The biosynthesis of 3-hydroxypicolinic acid itself has been shown to proceed not from direct hydroxylation of picolinic acid, but through a multi-enzyme pathway starting from L-lysine. rsc.org
Amidation Reactions and Derivative Formation
The conversion of the carboxylic acid group of a picolinic acid derivative to the corresponding amide is a critical step in forming picolinamides. nih.gov This transformation is typically achieved through standard amidation (amide bond formation) reactions. nih.gov A variety of coupling reagents and conditions can be employed for this purpose.
Commonly, the picolinic acid is first converted to a more reactive species, such as an acid chloride, often by using thionyl chloride. nih.govresearchgate.net This activated intermediate then reacts with the desired amine to form the picolinamide. It has been noted that this method can sometimes lead to side products, such as the chlorination of the pyridine (B92270) ring at the 4-position. nih.govresearchgate.net
Alternative and often milder methods utilize peptide coupling reagents to facilitate the reaction between the picolinic acid and an amine. cam.ac.uk These reagents are widely used in organic synthesis to promote the formation of amide bonds with high efficiency and under gentle conditions. researchgate.net
| Coupling Reagent/Method | Description | Typical Substrates | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a reactive acid chloride intermediate, which then reacts with an amine. | Picolinic acid and N-alkylanilines. | nih.govresearchgate.net |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A common carbodiimide (B86325) coupling agent used for amide bond formation. | Picolinic acids and various amines. | cam.ac.uk |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide coupling agent, often used with additives like HOBt. | Picolinic acids and various amines. | cam.ac.uk |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uranium-based coupling reagent that provides good to excellent yields. | Picolinic acids and a diverse range of amines. | cam.ac.uk |
| DMTMM (4-(4,6-dimethoxy nih.goveurekaselect.comgoogle.comtriazin-2-yl)-4-methyl-morpholinium chloride) | A stereoselective amine-carboxylic acid coupling agent that can provide nearly quantitative yields at room temperature. | Picolinic acid and amino acid derivatives. | researchgate.net |
Regioselective Functionalization of Pyridine Ring
Creating analogues of this compound necessitates methods for the selective introduction of functional groups at specific positions on the pyridine ring. The inherent electronic properties of the pyridine ring can make certain positions difficult to functionalize directly. nih.gov However, a number of strategies have been developed to achieve regioselectivity. eurekaselect.com
One approach involves the use of a blocking group to direct a Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring. nih.gov Another strategy employs the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be transformed into various C-O, C-S, C-N, and C-C bonds, primarily at the C-4 position. acs.orgthieme-connect.de The functionalization of the 2, 3, and 4-positions can also be achieved through the generation of pyridine carbene intermediates using various transition metals. eurekaselect.combenthamdirect.com For 3-hydroxypyridine (B118123) derivatives specifically, neighboring group assistance from the deprotonated phenolic OH-group can enable regioselective hydrolysis, transesterification, and aminolysis under mild conditions. nih.gov Furthermore, photochemical valence isomerization of pyridine N-oxides provides a metal-free method for the selective hydroxylation at the C3 position. acs.orgnih.gov
| Strategy | Target Position(s) | Methodology | Reference |
|---|---|---|---|
| Blocking Group Directed Minisci Reaction | C-4 | Use of a maleate-derived blocking group to direct C-4 alkylation. | nih.gov |
| Heterocyclic Phosphonium Salts | C-4 | Conversion of pyridine to a C-4 phosphonium salt, followed by nucleophilic substitution (C-O, C-S, C-N, C-C bond formation). | acs.orgthieme-connect.de |
| Carbene Intermediates | C-2, C-3, C-4 | Generation of pyridine carbenes using transition metals to facilitate functionalization at various positions. | eurekaselect.combenthamdirect.com |
| Neighboring Group Assistance | Varies (e.g., ester at C-2) | Utilization of a 3-hydroxy group to direct reactions like aminolysis at an adjacent ester group. | nih.gov |
| Photochemical Isomerization | C-3 | Photorearrangement of pyridine N-oxides to selectively introduce a hydroxyl group at the C-3 position. | acs.orgnih.gov |
Advanced Synthetic Strategies for Complex this compound Derivatives
The synthesis of more elaborate derivatives, particularly those with applications as fungicides or in medicinal chemistry, often requires multi-step sequences and the use of modern cross-coupling reactions to build molecular complexity. google.comontosight.ai
Multi-Step Synthesis and Intermediate Isolation
The industrial-scale manufacture of complex picolinamides often presents challenges in controlling stereochemistry and minimizing costs, making operationally simple and limited-step processes highly desirable. google.com The synthesis of certain picolinamide fungicides involves coupling key intermediates, such as 4-methoxy-3-acyloxypicolinic acid with specific 2-amino-L-alaninate esters. google.comwipo.int These processes highlight the importance of synthesizing and isolating well-defined intermediates to ensure the final product's purity and stereochemical integrity.
Coupling Reactions for Heteroaryl and Phenoxy Moieties
Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for attaching complex heteroaryl and phenoxy groups to the picolinamide scaffold. Transition-metal catalyzed cross-coupling reactions are particularly prominent in this area. youtube.com
The Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is a widely used method for creating C-C bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu This reaction has been adapted for picolinamide chemistry; for example, a picolinamide-modified β-cyclodextrin has been used to create a palladium(II) complex that serves as a highly efficient supramolecular catalyst for the Suzuki-Miyaura coupling of various halides with arylboronic acids in water. nih.gov
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative. Picolinamide-based ligands have been developed to facilitate the nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides, allowing for the synthesis of valuable motifs like arylcyclopropanes. nih.gov These reactions are tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov
| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) complex with a picolinamide-modified β-cyclodextrin ligand (Pd(II)@PCA-β-CD). | Aryl, benzyl, and allyl halides with arylboronic acids. | C-C | nih.gov |
| Reductive Cross-Coupling | Nickel(II) precatalyst with a picolinamide NN₂ pincer ligand. | (Hetero)aryl bromides with alkyl bromides (e.g., cyclopropyl (B3062369) bromide). | C-C | nih.gov |
Derivatization via Ureido and Other Linkages
The functionalization of the picolinamide core is crucial for exploring structure-activity relationships. This is often achieved by introducing diverse substituents through stable chemical bonds. While ureido linkages represent a viable strategy for derivatization, the existing body of research more frequently highlights the use of other key linkages, including amides, ethers, and carbon-carbon bonds, to synthesize a variety of analogues.
Amide bond formation is a common strategy. For instance, picolinamide derivatives can be synthesized by coupling an appropriate acid with an aminophenol using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT) in toluene (B28343) at room temperature. researchgate.net Another approach involves treating the acid with ethyl chloroformate and triethylamine (B128534) to form a mixed anhydride, which then reacts with an amine. researchgate.net
Ether linkages are also utilized to introduce side chains. A typical method is the Williamson ether synthesis, where a hydroxyl group on the picolinamide scaffold reacts with an alkyl halide, such as dimethylaminoethyl chloride, in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst like sodium iodide (NaI) under reflux conditions. researchgate.net
More complex derivatizations include the formation of carbon-carbon bonds and the introduction of other heterocyclic systems. Palladium-catalyzed reactions, for example, have been employed for the syn-selective aminoalkynylation of alkenes, using a picolinamide directing group to construct pyrrolidine (B122466) rings. nih.gov Additionally, picolinamide derivatives have been hybridized with other moieties, such as 1,2,4-oxadiazoles, by condensing a hydroxyphenyl arylamide intermediate with a chloromethyl-substituted oxadiazole. researchgate.net Further functionalization has been achieved through N-acylation and N-sulfonylation reactions on related heterocyclic systems, demonstrating the modularity of these synthetic approaches. rsc.org The synthesis of tetracoordinated organoboron complexes supported by picolinamide ligands has also been reported, showcasing the versatility of the picolinamide scaffold in coordination chemistry. frontiersin.org
Enantioselective Synthesis and Chiral Control in Picolinamide Scaffolds
The synthesis of optically active picolinamide compounds is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. google.com Consequently, developing synthetic methods that afford high levels of enantioselectivity is a critical goal. Research efforts have focused on asymmetric catalysis, including both metal-based and biocatalytic approaches, to control the stereochemistry of picolinamide derivatives and related nitrogen-containing heterocycles.
A significant advancement is the use of palladium catalysis for the enantioselective carboamination of alkenes to produce chiral pyrrolidine derivatives. nih.gov This method provides a direct route to enantiomerically enriched products from readily available starting materials. nih.gov In one application, the coupling of an aryl bromide with N-Boc-pent-4-enylamine using a palladium catalyst and a chiral phosphine (B1218219) ligand, (R)-Siphos-PE, yielded the desired pyrrolidine product with high enantiomeric excess (ee). nih.gov This strategy was successfully applied to the asymmetric synthesis of the alkaloid (-)-tylophorine. nih.gov The stereochemistry of the product is likely determined during the C-N bond-forming step of the catalytic cycle. nih.gov
Beyond transition-metal catalysis, biocatalytic methods are emerging as powerful tools for establishing chirality. For instance, a transaminase-triggered aza-Michael reaction has been developed for the enantioselective synthesis of piperidine (B6355638) scaffolds, which are structurally related to picolinamide derivatives. mmu.ac.uk This biocatalytic approach leverages the high stereoselectivity of enzymes to produce chiral aza-heterocycles from prochiral substrates. mmu.ac.uk Such strategies highlight the growing potential of integrating enzymatic steps into synthetic routes to achieve superior chiral control. mmu.ac.uk
Comparative Analysis of Synthetic Efficiency and Scalability in Research Contexts
For a synthetic methodology to be practically useful, especially in a commercial context, it must be efficient, cost-effective, and scalable. There is a persistent need for improved processes to synthesize picolinamide compounds that enhance the active ingredient's impurity profile, increase atom economy, and lower manufacturing costs. google.com The scalability of a reaction depends on factors such as reaction time, yield, functional group tolerance, and the cost and handling of reagents.
Table of Mentioned Chemical Compounds
Structure Activity Relationships Sar and Rational Molecular Design of 3 Hydroxy 6 Methylpicolinamide Analogues
Impact of Substituents on Picolinamide (B142947) Scaffold Activity
The picolinamide core, a pyridine (B92270) ring with a carboxamide group at the 2-position, is a versatile scaffold found in a variety of biologically active compounds. ontosight.ainih.gov The specific substitutions at various positions on this ring system, as well as modifications to the amide tail, can have a profound impact on the molecule's interaction with its biological target.
The substitution at the C-6 position of the picolinamide ring plays a significant role in modulating the biological activity of its derivatives. In a study focused on developing inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a series of 6-substituted picolinamide derivatives were synthesized and evaluated. nih.gov The optimization of substituents at this position was a key aspect of the lead optimization process. nih.gov
In the development of 11β-HSD1 inhibitors, various groups were explored at the C-6 position. The findings from such studies help to build a comprehensive SAR profile, indicating whether small, hydrophobic groups like methyl are preferred, or if larger or more polar substituents could lead to enhanced activity. nih.gov The general trend observed in some series is that increasing the size of a halogen substituent at a particular position can lead to a decrease in potency. nih.gov
Table 1: Impact of C-6 Substituents on Picolinamide Analogue Activity
| C-6 Substituent | General Effect on Activity | Reference |
| Methyl | Contributes to lipophilicity and can form van der Waals interactions. | nih.gov |
| Various Groups | Modulates binding affinity and selectivity for the target enzyme. | nih.gov |
The hydroxyl group at the C-3 position of the picolinamide ring is a critical determinant of the molecule's biological activity due to its ability to form hydrogen bonds. ontosight.ainih.gov This functional group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). These interactions are fundamental to the specific recognition and binding of the molecule to its biological target. nih.gov
The 3-hydroxyl group can form a crucial intramolecular hydrogen bond with the nitrogen atom of the picolinamide's amide group. nih.gov This interaction can influence the conformation of the amide side chain, potentially pre-organizing the molecule for a more favorable binding to its target. Furthermore, the 3-hydroxyl group can form intermolecular hydrogen bonds with amino acid residues in the active site of a protein, such as serine, threonine, or tyrosine, or with the peptide backbone. mdpi.com There are also instances of hydrogen bonding between a hydroxyl group and the π-electrons of an aromatic ring. rsc.org
The position of the hydroxyl group is paramount. Studies on other classes of compounds, such as flavonoids, have demonstrated that the location of hydroxyl groups on the aromatic rings is pivotal for their inhibitory activity. nih.gov The introduction of a hydroxyl group can increase the hydrogen bonding interactions between the molecule and surrounding amino acids, which may lead to a lower intermolecular binding energy and consequently, increased inhibitory activity. nih.gov In some cases, compounds with more hydroxyl groups exhibit lower binding energy to their target enzymes. researchgate.net The reductive cleavage of a 3-hydroxy-picolinamide has been reported, indicating the reactivity of this moiety under certain conditions. cam.ac.uk
Table 2: Role of the 3-Hydroxyl Group in Molecular Interactions
| Interaction Type | Potential Interacting Partners in a Protein | Significance | Reference |
| Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine, Threonine, Tyrosine, Peptide carbonyl | Specificity and affinity | nih.govmdpi.com |
| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Asparagine, Glutamine, Peptide N-H | Specificity and affinity | nih.govmdpi.com |
| Intramolecular H-Bond | Amide nitrogen | Conformational stabilization | nih.gov |
| H-bond to π-electrons | Phenylalanine, Tyrosine, Tryptophan | Binding affinity | rsc.org |
The amide "tail" of the picolinamide scaffold is another key area for modification to fine-tune the molecule's properties. The rotational barrier of the C-N bond in the amide group of picolinamide is significant, and this conformational preference can impact how the molecule interacts with its target. nih.gov Modifications to the amide group, such as N-alkylation or N-arylation, can alter its hydrogen bonding capacity and steric bulk, leading to changes in biological activity.
SAR studies on related amide-containing compounds have shown that both the substituents on a terminal phenyl group and the nature of the linker can significantly influence inhibitory activity. nih.gov For instance, conformationally flexible linkers might increase potency but reduce selectivity, while more rigid linkers could have the opposite effect. nih.gov
Replacing the phenyl ring of a substituent with various heteroaryl rings is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and target affinity. nih.gov In the context of picolinamide analogues, introducing different heteroaryl groups can lead to new interactions within the binding pocket. For example, a nitrogen atom in a heteroaryl ring could act as a hydrogen bond acceptor, or the entire ring system could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The choice of the heteroaryl ring and its substitution pattern can therefore be used to probe the electronic and steric requirements of the target's binding site. nih.gov
The introduction of chiral centers into a molecule can have profound effects on its biological activity. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers (non-superimposable mirror images) of a drug molecule can interact differently with its target, often with one enantiomer being significantly more active than the other.
In the design of picolinamide analogues, the introduction of a chiral center, for example, in a substituent on the picolinamide ring or on the amide tail, would necessitate the separation and individual testing of the enantiomers. For other classes of compounds, such as pyrimidinyl-piperazine carboxamides, it has been shown that compounds with an S-configuration at a chiral center can be up to five times more active than their R-configuration counterparts.
The rational design of chiral ligands is a well-established field, and the principles can be applied to picolinamide analogues. The specific three-dimensional arrangement of atoms in a chiral molecule determines how well it complements the topography of its binding site. Therefore, stereochemistry is a critical consideration in SAR studies to develop highly potent and selective therapeutic agents.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable tools in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing which analogues to synthesize and test. irb.hryoutube.com
A QSAR model is built using a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed activity. nih.gov
For a series of 3-hydroxy-6-methylpicolinamide analogues, a QSAR model could be developed to predict their inhibitory potency against a specific target. The model could help to identify which combination of substituents on the picolinamide ring and amide tail is likely to result in the highest activity. The predictive power of a QSAR model depends on the quality of the data used to build it and its validation using an independent test set of compounds. irb.hryoutube.com The ultimate goal of QSAR is to accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org
Rational Design Principles for Lead Optimization in Preclinical Research
Lead optimization is a critical phase in drug discovery that aims to transform a promising hit compound into a drug candidate suitable for clinical trials. scienceopen.comnumberanalytics.com This process involves a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and computational modeling to improve the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the lead compound. scienceopen.comnumberanalytics.com
For this compound and its analogues, rational design principles guide the lead optimization process. mdpi.com Based on the SAR data obtained from initial screening, medicinal chemists can make informed decisions about which parts of the molecule to modify. nih.gov For example, if the SAR suggests that a small, hydrophobic group is preferred at the C-6 position, analogues with similar groups can be synthesized. nih.gov
Computational tools, such as molecular docking and free energy perturbation calculations, can be used to visualize how the analogues bind to the target and to predict their binding affinities. nih.gov This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis. Structural simplification is another powerful strategy in lead optimization, where unnecessary parts of a complex molecule are removed to improve its drug-like properties and synthetic accessibility. scienceopen.com
Bioisosteric Replacement Strategies
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with others that have similar physical or chemical properties, with the goal of enhancing a compound's biological activity, optimizing its pharmacokinetic profile, or reducing toxicity. nih.govcambridgemedchemconsulting.comdrughunter.com In the context of this compound analogues, this strategy can be systematically applied to its three key structural components: the pyridine ring, the hydroxyl group, and the picolinamide side chain.
The amide group, in particular, is a frequent target for bioisosteric replacement due to its potential for hydrolysis by proteases in the body. drughunter.com Common replacements for the amide linkage include metabolically more stable groups such as 1,2,4-triazoles, oxadiazoles, or imidazoles. drughunter.com These heterocyclic rings can mimic the hydrogen bonding capabilities of the original amide while offering improved metabolic stability. drughunter.com Another strategy involves the use of a trifluoroethylamine group, which can act as a mimic for the carbonyl of the amide, potentially increasing metabolic stability and altering the compound's electronic properties. drughunter.com
For the hydroxyl group on the pyridine ring, bioisosteric replacement can modulate the compound's acidity and hydrogen-bonding capacity. For instance, replacing the hydroxyl group with a thiol (SH) or an amino (NH2) group can alter its interaction with target proteins. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, a thiol is primarily a donor, and an amino group can also act as a donor.
A theoretical exploration of bioisosteric replacements for the core this compound structure is presented in the table below, illustrating potential modifications and their rationale.
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Amide (-CONH2) | 1,2,4-Triazole | Enhance metabolic stability, mimic hydrogen bonding. drughunter.com |
| Amide (-CONH2) | Oxadiazole | Increase metabolic stability, act as a hydrogen bond acceptor. drughunter.com |
| Amide (-CONH2) | Trifluoroethylamine | Mimic carbonyl, improve metabolic stability. drughunter.com |
| Hydroxyl (-OH) | Thiol (-SH) | Alter hydrogen bonding potential and acidity. |
| Hydroxyl (-OH) | Amino (-NH2) | Modify hydrogen bonding capacity and basicity. |
| Pyridine Ring | Pyrimidine Ring | Alter nitrogen positioning and electronic properties. |
| Pyridine Ring | Thiophene Ring | Introduce a sulfur-containing heterocycle to explore different interactions. |
Exploration of Chemical Space for Novel Ligands
The exploration of chemical space involves the systematic generation and evaluation of a vast number of structurally related molecules to identify novel ligands with desired biological activities. nih.govnih.govsci-hub.se For this compound, this can be achieved through both computational and synthetic approaches.
Forward-synthetic databases, which enumerate molecules that can be synthesized from readily available building blocks, offer a powerful tool for exploring new chemical space. sci-hub.se By using 3-hydroxy-6-methylpicolinic acid as a starting scaffold, a multitude of diverse amide derivatives can be computationally generated by reacting it with a virtual library of primary and secondary amines. These virtual libraries can then be screened in silico against a target of interest to prioritize candidates for synthesis and biological testing. This approach has been shown to be effective in identifying novel ligands for challenging targets. sci-hub.se
Another strategy is the use of multi-component reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This can lead to the discovery of entirely new scaffolds that retain key pharmacophoric features of the original this compound core.
The table below illustrates a hypothetical exploration of the chemical space around the this compound scaffold by varying the substituent on the amide nitrogen.
| Amide Substituent (R in -CONHR) | Rationale for Exploration |
| Small alkyl groups (e.g., methyl, ethyl) | Probe steric tolerance in the binding pocket. |
| Phenyl and substituted phenyl rings | Explore aromatic and electronic interactions. |
| Heterocyclic rings (e.g., pyridyl, thiazolyl) | Introduce additional hydrogen bonding sites and alter polarity. |
| Cyclic amines (e.g., piperidinyl, morpholinyl) | Constrain the conformation of the side chain. |
Strategic Modifications for Enhanced Target Selectivity
Achieving selectivity for a specific biological target over others is a critical goal in drug discovery to minimize off-target effects. For this compound analogues, strategic modifications can be made to exploit subtle differences in the binding sites of related proteins. rsc.org
One approach is to introduce substituents at specific positions on the pyridine ring to create favorable interactions with unique residues in the target protein while simultaneously introducing steric clashes with residues in off-target proteins. For example, the introduction of a substituent at the 4- or 5-position of the pyridine ring could be designed to interact with a specific pocket present only in the desired target. nih.gov
The role of the 3-hydroxy group is also crucial for selectivity. Its ability to act as both a hydrogen bond donor and acceptor can be a key determinant of binding affinity and selectivity. In some cases, removing or modifying this group can dramatically alter the selectivity profile of a compound. nih.gov For instance, if the primary target has a specific hydrogen bond acceptor that interacts with the 3-hydroxy group, while a closely related off-target has a non-polar residue at the equivalent position, this interaction can be exploited to achieve selectivity.
The following table outlines strategic modifications to the this compound scaffold aimed at enhancing target selectivity, based on general principles of medicinal chemistry.
| Modification | Position | Rationale for Enhanced Selectivity |
| Introduction of a bulky substituent | 4-position of pyridine ring | To exploit a unique sub-pocket in the target protein. |
| Introduction of a hydrogen bond donor/acceptor | 5-position of pyridine ring | To form a specific interaction with a polar residue in the target. |
| Removal of the 3-hydroxy group | 3-position of pyridine ring | To disfavor binding to off-targets that rely on this hydrogen bond. nih.gov |
| Conformational restriction of the picolinamide side chain | - | By cyclization or introduction of rigid linkers to fit a specific binding groove. |
Mechanistic Investigations at the Molecular and Cellular Level for Picolinamide Derivatives
Elucidation of Molecular Targets and Binding Mechanisms
The exploration of how picolinamide (B142947) derivatives interact with biological molecules has revealed several potential targets and mechanisms of action. These investigations are crucial for understanding the therapeutic potential and for the rational design of new, more potent, and selective agents.
Picolinamide derivatives have been investigated for their ability to inhibit various enzymes, including kinases and carbonic anhydrases, which are implicated in a range of diseases.
Research has identified certain picolinamide-based derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. vdoc.pub The inhibition of VEGFR-2 is a critical strategy in cancer therapy as it can disrupt the formation of new blood vessels that tumors need to grow and metastasize. vdoc.pub The general mechanism for many small-molecule kinase inhibitors involves competition with ATP at the enzyme's binding site. While specific kinetic data such as Kᵢ values for 3-Hydroxy-6-methylpicolinamide are not available, studies on other picolinamide derivatives provide insight into their potential as kinase inhibitors.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are linked to the regulation of pH in the tumor microenvironment. Benzenesulfonamides are a well-known class of CA inhibitors, and research has focused on designing isoform-specific inhibitors to target tumor-associated CAs. Although direct inhibition data for this compound is not documented in the provided results, the broader class of compounds with similar structural motifs has been explored for CA inhibition. For instance, other inhibitors have shown varying affinities for different CA isoforms.
Below is a table showing the inhibition constants (Kᵢ) for a selection of CA inhibitors against different human (h) isoforms, illustrating the concept of isoform selectivity.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Carbonic Anhydrase Inhibitor 7 | 255.8 | 7.1 | 6.5 | 72.1 |
| Carbonic Anhydrase Inhibitor 20 | 47.6 | 36.5 | 8.3 | 2.7 |
| Carbonic Anhydrase Inhibitor 24 | - | - | 10.7 | 7.5 |
Data sourced from multiple studies and presented for illustrative purposes. Note: "-" indicates data not available.
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to its natural ligand. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system. The development of allosteric modulators for mGluRs is an active area of research for various neurological and psychiatric disorders. For example, negative allosteric modulators (NAMs) of mGluR5 have been investigated for their therapeutic potential. While there is no specific evidence of this compound acting as an allosteric modulator of metabotropic glutamate receptors, the chemical space of picolinamide derivatives has been explored in the development of such modulators for mGluRs.
Understanding the specific interactions between a ligand and its protein target is fundamental to medicinal chemistry. Techniques such as molecular docking are often employed to predict and analyze these interactions. For picolinamide-based VEGFR-2 inhibitors, molecular docking studies have been used to investigate the binding mode within the ATP-binding site of the enzyme. vdoc.pub These studies help to rationalize the structure-activity relationships observed and guide the design of new derivatives with improved potency.
Modulation of Intracellular Signaling Pathways in Research Models
By interacting with specific molecular targets, picolinamide derivatives can modulate various downstream intracellular signaling pathways, influencing cellular processes like angiogenesis, proliferation, and apoptosis.
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells, and it is tightly regulated by signaling pathways.
The binding of VEGF to its receptor, VEGFR-2, triggers the autophosphorylation of the receptor and activates several downstream signaling cascades, including the PI3K/AKT/mTOR and Raf/MEK/ERK pathways. These pathways are central to promoting endothelial cell survival, proliferation, and migration, all of which are essential for angiogenesis. Picolinamide-based derivatives that inhibit VEGFR-2 can block the initiation of these signaling cascades, thereby exerting anti-angiogenic effects. vdoc.pub The inhibition of VEGFR-2 signaling has been shown to be an effective strategy in preclinical models to delay tumor growth.
The balance between cell proliferation and apoptosis (programmed cell death) is critical for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.
In vitro studies using various cancer cell lines are essential for evaluating the anti-proliferative and pro-apoptotic potential of new compounds. For instance, a study on picolinamide-based derivatives demonstrated their ability to inhibit the proliferation of A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines. vdoc.pub The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly used to quantify anti-proliferative activity.
The table below presents hypothetical IC₅₀ values for illustrative picolinamide derivatives against two cancer cell lines, as described in a study on VEGFR-2 inhibitors. vdoc.pub
| Compound Derivative | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 8j | 3.45 | 4.12 |
| Derivative 8l | 2.87 | 3.56 |
These values are based on reported data for specific picolinamide derivatives and are not representative of this compound. vdoc.pub
The induction of apoptosis is another key mechanism through which anti-cancer agents can exert their effects. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. While direct evidence for this compound is lacking, the investigation of other novel compounds often includes assays to detect apoptosis, such as staining for apoptotic markers or measuring caspase activity.
Lipid Homeostasis Disruption in Fungal Systems
Picolinamide derivatives have been identified as a promising class of antifungal agents, with their mechanism of action rooted in the disruption of lipid homeostasis in fungal cells. nih.govnih.govchemrxiv.org Research has pinpointed the specific molecular target of these compounds, providing a clear understanding of how they exert their antifungal effects.
Extensive chemogenomic profiling and subsequent biochemical assays have identified Sec14p as the sole essential target for picolinamide scaffolds in Saccharomyces cerevisiae. nih.govnih.gov Sec14p is the major phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein in yeast, playing a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and signaling. nih.govnih.gov
The inhibition of Sec14p by picolinamide derivatives disrupts the transport of lipids, leading to a breakdown in lipid homeostasis. nih.govnih.gov This disruption has cascading effects on cellular processes that are dependent on proper lipid composition, ultimately inhibiting fungal growth. mdpi.com The specificity of these compounds for the fungal Sec14p over mammalian lipid-transfer proteins contributes to their potential as antifungal agents with reduced cytotoxicity to host cells. nih.gov
The binding of picolinamide compounds occurs within the lipid-binding pocket of Sec14p. nih.govnih.gov X-ray co-crystallography of a Sec14p-picolinamide complex has confirmed this binding mode, offering a structural basis for the observed inhibition and providing a roadmap for the rational design and optimization of more potent antifungal compounds based on the picolinamide scaffold. nih.gov
| Compound/Strain | Description | Observed Effect | Reference |
|---|---|---|---|
| Picolinamide Compound 2 | A representative picolinamide derivative studied for its antifungal properties. | Demonstrated potent antifungal activity against Saccharomyces cerevisiae. | nih.gov |
| S. cerevisiae with wild-type SEC14 | Yeast strain with the normal, unmutated SEC14 gene. | Susceptible to the antifungal effects of picolinamide compound 2. | nih.gov |
| S. cerevisiae with SEC14 S173L mutation | Yeast strain with a serine to leucine (B10760876) substitution at position 173 of the Sec14p protein. | Showed resistance to picolinamide compound 2, indicating this residue is crucial for compound binding and efficacy. | nih.gov |
NF-κB and TAK1 Signaling Modulation
As of the current body of scientific literature, there are no specific studies that have investigated or established a direct link between this compound and the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and TAK1 (transforming growth factor-β-activated kinase 1) signaling pathways.
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. nih.gov The activation of NF-κB is tightly controlled, and its dysregulation is implicated in a host of inflammatory diseases and cancers. nih.gov
TAK1 is a key upstream kinase in the NF-κB pathway, acting as a central node for various pro-inflammatory stimuli, including cytokines like TNF-α and IL-1β. duke.eduresearchgate.net Upon stimulation, TAK1 activates the IKK (IκB kinase) complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. nih.gov Given its central role, TAK1 has emerged as a significant therapeutic target for inflammatory conditions. duke.edu While inhibitors of TAK1 are being actively investigated for their anti-inflammatory potential, there is no evidence to suggest that this compound functions through this mechanism. nih.govduke.edu
Mechanisms of Activity in In Vitro Models of Resistance Reversal
The primary mechanism for in vitro resistance to picolinamide derivatives in fungal systems is directly linked to their molecular target, Sec14p. nih.govnih.gov Functional variomics screens in Saccharomyces cerevisiae have successfully identified specific mutations within the SEC14 gene that confer resistance to these compounds.
These resistance-conferring mutations are localized to the lipid-binding pocket of the Sec14p protein. nih.gov For instance, a notable mutation identified in resistant clones is a missense substitution of Serine173 to Leucine (S173L). nih.gov The introduction of this single amino acid change is sufficient to diminish the binding affinity of the picolinamide compound to its target, thereby reducing its inhibitory effect and allowing the fungus to grow in the presence of the compound.
The elucidation of the co-crystal structure of a picolinamide derivative in complex with Sec14p has provided a structural rationale for these resistance mechanisms. nih.gov It visually confirms that the resistance-conferring residues are positioned in a way that would sterically or electrostatically hinder the binding of the inhibitor within the lipid-binding cavity. This detailed molecular understanding of the resistance mechanism is invaluable for the development of second-generation picolinamide derivatives that can potentially overcome or bypass these resistance mutations.
Advanced Analytical and Computational Methodologies in Picolinamide Research
Spectroscopic Characterization for Research Purposes
Spectroscopic techniques are indispensable for the structural verification and analysis of novel compounds in a research setting. For 3-Hydroxy-6-methylpicolinamide, a combination of methods provides a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. nih.gov Through various one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms within this compound can be established.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, it would show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, the amide (-CONH₂) protons, and the hydroxyl (-OH) proton. The splitting patterns and coupling constants (J-values) of the aromatic protons would confirm their relative positions (meta-coupling).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. nih.gov This spectrum would display signals for the six carbons of the pyridine ring, the methyl carbon, and the carbonyl carbon of the amide group.
2D NMR Techniques: To assemble the full structure, 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of adjacent protons, such as those on the pyridine ring. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. core.ac.uk It is crucial for connecting the methyl group and the amide group to the correct positions on the pyridine ring by observing correlations from their protons to the ring carbons. It also helps in assigning quaternary carbons that show no signal in an HSQC spectrum. core.ac.uk
The following table shows the predicted NMR data for this compound.
| Atom | Predicted ¹H NMR Data (ppm, multiplicity, J in Hz) | Predicted ¹³C NMR Data (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-4 | 7.3 (d, J=8.5) | 125.0 | C-2, C-5, C-6 |
| H-5 | 7.8 (d, J=8.5) | 135.0 | C-3, C-4, C-6-CH₃ |
| 6-CH₃ | 2.5 (s) | 20.0 | C-5, C-6 |
| 2-CONH₂ | 7.5 (br s), 8.0 (br s) | 168.0 | C-2, C-3 |
| 3-OH | 10.0 (br s) | 160.0 | C-2, C-3, C-4 |
| C-2 | - | 150.0 | - |
| C-3 | - | 160.0 | - |
| C-6 | - | 155.0 | - |
| Data is hypothetical and for illustrative purposes. |
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. iosrjournals.org
Detailed Research Findings:
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₈N₂O₂), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula. iosrjournals.org
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. miamioh.edu For this compound, common fragmentation pathways would likely include the loss of the amide group (M-44), the methyl group (M-15), or carbon monoxide (M-28). The analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.
The table below outlines the expected mass spectrometry data.
| Ion | Formula | Predicted m/z (Exact Mass) | Description |
| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0659 | Molecular ion (protonated) |
| [M-NH₂]⁺ | C₇H₆NO₂⁺ | 136.0393 | Loss of the amino part of the amide group |
| [M-CH₃]⁺ | C₆H₅N₂O₂⁺ | 137.0346 | Loss of the methyl group |
| [M-CO]⁺ | C₆H₈N₂O⁺ | 124.0631 | Loss of carbon monoxide |
| Data is calculated and for illustrative purposes. |
Besides NMR and MS, other spectroscopic methods provide complementary structural information.
Detailed Research Findings:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. nih.gov The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. This technique is excellent for quickly confirming the presence of key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being a conjugated aromatic system, will absorb UV light at specific wavelengths, which can be useful for quantitative analysis and for studying interactions with other molecules.
This table summarizes the information gained from these techniques.
| Technique | Information Provided | Expected Observations for this compound |
| FTIR Spectroscopy | Identifies functional groups | Broad O-H stretch (~3300 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C and C=N ring stretches (~1500-1600 cm⁻¹) |
| UV-Vis Spectroscopy | Analyzes electronic transitions in conjugated systems | Absorption maxima (λ_max) characteristic of the substituted pyridine chromophore |
Chromatographic Separation and Purity Analysis in Research
Chromatographic methods are essential for the isolation, purification, and assessment of the purity of synthesized compounds. iosrjournals.org
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a research compound. iosrjournals.org A sample of this compound would be injected into the HPLC system, and its purity would be assessed by the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities. The area under the peak is proportional to the concentration, allowing for quantification.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a chemical reaction and to make a preliminary assessment of purity.
Preparative Chromatography: For the purification of the compound on a larger scale, preparative HPLC or column chromatography is used to separate this compound from any unreacted starting materials or by-products. iosrjournals.org
The following table details typical parameters for the HPLC analysis of a picolinamide (B142947) derivative.
| Parameter | Description |
| Stationary Phase (Column) | Reversed-phase C18 silica (B1680970) column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid |
| Detector | UV detector set to a wavelength where the compound absorbs strongly (e.g., 270 nm) |
| Output | A chromatogram showing retention time vs. absorbance |
Computational Chemistry and In Silico Modeling
Computational methods allow researchers to model and predict the behavior of molecules, offering insights that can guide experimental work.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). crimsonpublishers.com This method is crucial in drug discovery for predicting the interaction between a potential drug and its biological target.
Detailed Research Findings:
Molecular Docking Process: The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand in the active site of the protein. The scoring function then evaluates each of these poses and assigns a score that estimates the binding affinity. crimsonpublishers.com The pose with the best score is predicted as the most likely binding mode.
Scoring Functions: A scoring function is a mathematical model used to approximate the binding free energy of a protein-ligand complex. Empirical scoring functions are widely used for predicting binding poses and affinities. nih.gov The accuracy of binding affinity prediction remains a significant challenge, and there is extensive research into developing more sophisticated scoring functions, including those that utilize machine learning and deep learning. nih.govfrontiersin.org The goals of scoring functions can be divided into:
Docking Power: The ability to identify the correct, or "native-like," binding pose from a set of computer-generated decoys. nih.gov
Screening Power: The ability to distinguish known active ligands from inactive molecules in a virtual screening campaign. nih.gov
This table explains the key concepts in molecular docking.
| Concept | Description |
| Ligand | The small molecule being studied (e.g., this compound). |
| Receptor | The biological macromolecule, usually a protein, to which the ligand binds. |
| Binding Pose | The specific orientation and conformation of the ligand within the receptor's binding site. |
| Search Algorithm | The computational method used to explore the conformational space of the ligand and generate potential binding poses. |
| Scoring Function | A function that calculates a score to estimate the strength of the protein-ligand interaction (binding affinity) for a given pose. frontiersin.org |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations have become an essential tool for understanding the dynamic nature of molecules like this compound and their interactions with biological targets. youtube.comarxiv.org By simulating the atomic-level movements over time, MD provides a detailed picture of a compound's conformational flexibility and stability, which are critical for its biological activity. arxiv.orgnih.gov
Detailed research findings from MD simulations are often analyzed through several key metrics:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of a molecule's backbone atoms over the course of the simulation compared to a reference structure. A plateau in the RMSD value over time suggests that the system has reached equilibrium and the protein-ligand complex is stable. nih.gov For a complex involving this compound, a stable RMSD would indicate a consistent binding pose.
Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or parts of the ligand. researchgate.net Higher RMSF values indicate greater flexibility. This is crucial for identifying which parts of the this compound molecule are rigid and which are more flexible, providing clues for potential modifications to enhance binding.
Table 1: Representative MD Simulation Stability Metrics for a this compound-Target Complex
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD of Complex | 2.1 Å | Indicates the complex reached a stable equilibrium during the simulation. |
| RMSF of Ligand | 0.8 Å | Suggests low fluctuation and a stable binding conformation for the ligand. |
| Radius of Gyration (Rg) | 18.5 Å | Shows the complex maintained a consistent and compact structure. |
Free Energy Calculation Methods (e.g., MM-PBSA)
To quantify the binding affinity between a ligand like this compound and its target protein, free energy calculation methods are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach that offers a balance between accuracy and computational cost. mdpi.comnih.govnih.gov This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov
The calculation involves several energy components:
Van der Waals Energy (ΔE_vdw): Represents the attractive and repulsive forces between atoms.
Electrostatic Energy (ΔE_elec): Accounts for the electrostatic interactions.
Polar Solvation Energy (ΔG_pol): The energy required to transfer the solute from a vacuum to the polar solvent. nih.gov
Nonpolar Solvation Energy (ΔG_nonpol): Proportional to the solvent-accessible surface area (SASA). nih.gov
A more negative total binding free energy (ΔG_bind) indicates a stronger and more favorable binding interaction. researchgate.netresearchgate.net This analysis can be used to rank different picolinamide derivatives and prioritize those with the highest predicted affinity. mdpi.com
Table 2: Example MM-PBSA Binding Free Energy Calculation for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -22.5 |
| Polar Solvation Energy | +35.2 |
| Nonpolar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -37.2 |
pKa Prediction and Protonation State Analysis
The protonation state of a molecule, which is determined by its pKa value(s), is fundamental to its structure, solubility, and ability to interact with a biological target. nih.gov For this compound, which contains ionizable groups (the hydroxyl and picolinamide nitrogen atoms), predicting the pKa is crucial for understanding its behavior at physiological pH. nih.gov
Computational methods for pKa prediction range from empirical approaches based on large databases to more rigorous quantum mechanical (QM) calculations. peerj.comoptibrium.com Accurately determining the protonation state is a critical prerequisite for reliable molecular docking and MD simulations, as an incorrect assignment can lead to flawed predictions of binding modes and affinities. nih.gov For instance, the ability of the hydroxyl group or the pyridine nitrogen to act as a hydrogen bond donor or acceptor depends directly on its protonation state. arxiv.org
Table 3: Predicted pKa Values for Ionizable Groups in this compound
| Functional Group | Predicted pKa | Predicted State at pH 7.4 |
|---|---|---|
| Pyridine Nitrogen | ~4.5 | Primarily protonated |
| Hydroxyl Group | ~9.0 | Primarily deprotonated (phenoxide form) |
In Silico ADMET Predictions for Lead Candidates
A promising lead candidate must not only have high affinity for its target but also possess a favorable profile for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov In silico ADMET prediction tools are used early in the drug discovery process to flag potential liabilities in molecules like this compound, saving significant time and resources. nih.govajol.info
These predictive models use the molecular structure to calculate a range of physicochemical and pharmacokinetic properties. nih.govnih.gov Key predicted parameters often include:
Aqueous Solubility (LogS): Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs. mdpi.com
Intestinal Absorption: Predicts how well the compound is absorbed from the gut.
Cytochrome P450 (CYP) Inhibition: Indicates potential for drug-drug interactions.
Toxicity Risks: Flags potential for mutagenicity (AMES test) or cardiotoxicity (hERG inhibition). researchgate.net
Table 4: Representative In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Human Intestinal Absorption | High (>90%) | Well-absorbed orally |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
Application of Cheminformatics Tools (e.g., RDKit) for Design and Analysis
Cheminformatics provides the essential software infrastructure for modern drug design, enabling the efficient management and analysis of chemical data. insilicochemistry.io Open-source toolkits like RDKit are instrumental in the study of picolinamide derivatives. nih.govrdkit.org RDKit allows researchers to perform a wide array of tasks crucial for computational drug discovery. insilicochemistry.iordkit.org
Applications in the context of this compound research include:
Structure Handling: Reading, writing, and visualizing molecular structures from various file formats (e.g., SMILES, MOL). rdkit.org
Descriptor Calculation: Generating a vast number of molecular descriptors (e.g., molecular weight, LogP, topological polar surface area) that are used as inputs for QSAR and ADMET models. chem-workflows.com
Molecular Fingerprinting: Creating structural fingerprints to quantify molecular similarity, which is used for library clustering, diversity analysis, and similarity searching. chem-workflows.com
Substructure Searching: Identifying molecules within a database that contain a specific chemical scaffold, such as the picolinamide core.
These tools are often integrated into automated workflows that screen large virtual libraries of compounds, filter them based on desired properties, and prepare them for more intensive computational steps like molecular docking and MD simulations. nih.gov
Preclinical Biological Activity and Therapeutic Potential Non Human Models of Picolinamide Derivatives
In Vitro Screening and Biological Assay Development
Antiproliferative Activity against Various Cancer Cell Lines (in vitro)
Picolinamide (B142947) derivatives have shown notable antiproliferative effects against a variety of cancer cell lines in laboratory settings.
A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against human liver cancer (HepG2) and colon cancer (HCT116) cell lines. mdpi.com Results indicated that many of these derivatives inhibited cancer cell proliferation at low micromolar concentrations. mdpi.com One of the most potent compounds in this series also demonstrated broad-spectrum antiproliferative activity. mdpi.com
Similarly, new 2-amido and ureido quinoline (B57606) derivatives based on a picolinamide structure were evaluated for their anticancer properties. doi.org Two compounds from this group, 9b and 9d, were found to be more potent than the existing cancer drug sorafenib (B1663141) against multiple cancer cell lines. doi.org Specifically, against the A498 renal cancer cell line, compounds 9b and 9d showed significant activity. doi.org
Furthermore, a study on thienylpicolinamidine derivatives revealed their high activity against 60 different cancer cell lines, representing nine types of cancer. nih.gov The most responsive cancer types were leukemia, colon cancer, and non-small cell lung cancer. nih.gov Notably, these compounds were selective, meaning they did not affect normal human fibroblasts. nih.gov
Another study focused on N-methylpicolinamide-4-thiol derivatives. mdpi.com One compound in this series, 6p, displayed potent and broad-spectrum antiproliferative activities in vitro against several human cancer cell lines, in some cases exceeding the effectiveness of sorafenib. mdpi.com
The antiproliferative activity of various other picolinamide-based derivatives has also been investigated. For instance, some picolinamide derivatives have been designed and synthesized as potential inhibitors of VEGFR-2, a key protein in tumor growth. nih.gov Several of these compounds showed effective inhibitory activities against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov
Antiproliferative Activity of Picolinamide Derivatives
| Derivative Class | Cancer Cell Lines | Key Findings |
|---|---|---|
| 4-(4-formamidophenylamino)-N-methylpicolinamides | HepG2, HCT116 | Inhibited proliferation at low micromolar concentrations; one analog showed broad-spectrum activity. mdpi.com |
| 2-amido and ureido quinolines | Multiple, including A498 renal cancer | Two compounds were more potent than sorafenib against several cell lines. doi.org |
| Thienylpicolinamidines | 60 cell lines (leukemia, colon, non-small cell lung) | Highly active and selective, not affecting normal fibroblasts. nih.gov |
| N-methylpicolinamide-4-thiols | Multiple, including HepG2 | One compound showed potent, broad-spectrum activity, sometimes better than sorafenib. mdpi.com |
| Picolinamide-based VEGFR-2 inhibitors | A549, HepG2 | Effective inhibitory activities against both cell lines. nih.gov |
Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase)
Picolinamide derivatives have been identified as potent inhibitors of various enzymes, including kinases and carbonic anhydrases, which are implicated in several diseases.
In the realm of kinase inhibition, certain picolinamide-based compounds have been designed as inhibitors of VEGFR-2, a receptor tyrosine kinase involved in the formation of new blood vessels that tumors need to grow. nih.govnih.gov One study reported two series of picolinamide derivatives that showed potent inhibitory activity against VEGFR-2 kinase, with some compounds being more effective than the reference drug sorafenib. nih.gov Another study also highlighted picolinamide derivatives as effective VEGFR-2 inhibitors. nih.gov Furthermore, some N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, a protein that plays a crucial role in cell division. mdpi.com Research has also explored picolinamide derivatives as inhibitors of other kinases, such as C-RAF and BRAFV600E, which are involved in cancer cell signaling pathways. doi.org
Regarding carbonic anhydrase (CA) inhibition, a class of enzymes that participate in various physiological processes, picolinamide derivatives have also shown promise. A series of 4-substituted-3-pyridinesulfonamides, which are structurally related to picolinamides, were investigated as inhibitors of several human CA isozymes, including those associated with cancer (hCA IX and XII). drugbank.com Many of these compounds demonstrated excellent inhibitory efficacy against hCA IX. drugbank.com The binding and inhibition of CA isozymes by other related compounds have also been studied, highlighting the potential of these derivatives as selective CA inhibitors. core.ac.uknih.gov
Enzyme Inhibition by Picolinamide Derivatives
| Enzyme Target | Derivative Class | Key Findings |
|---|---|---|
| VEGFR-2 Kinase | Picolinamide derivatives with (thio)urea and dithiocarbamate (B8719985) moieties | Potent inhibition, with some compounds more effective than sorafenib. nih.gov |
| Aurora-B Kinase | N-methylpicolinamide-4-thiol derivatives | Selective inhibition of Aurora-B kinase. mdpi.com |
| C-RAF and BRAFV600E Kinases | 2-amido and ureido quinoline derivatives | One compound was a C-RAF kinase inhibitor, while another was a selective dual BRAFV600E and C-RAF inhibitor. doi.org |
| Carbonic Anhydrases (e.g., hCA IX) | 4-substituted-3-pyridinesulfonamides | Excellent inhibitory efficacy against cancer-associated CA isozymes. drugbank.com |
Antimicrobial and Antifungal Activity Studies (in vitro)
In the fight against microbial and fungal infections, picolinamide derivatives have emerged as a noteworthy class of compounds with promising in vitro activity.
Studies have revealed that novel picolinamide derivatives possess significant antifungal activity against a wide range of soil-borne plant pathogens. scialert.net In one such study, chloro-substituted picolinamide derivatives were particularly effective against Rhizoctonia solani, a fungus that causes significant crop damage. scialert.net The antifungal activity of these compounds was found to be dose-dependent. scialert.net Another investigation highlighted that hydroxy derivatives were most active against Sclerotium rolfsii, another plant pathogenic fungus. scialert.net
The antimicrobial potential of picolinamides extends to human pathogens as well. N-Chloropicolinamide (NCP) has been synthesized and tested for its antimicrobial properties. ijbpas.com It exhibited good activity against both bacteria and fungi. ijbpas.com Specifically, NCP showed the highest antibacterial activity against Escherichia coli and the highest antifungal activity against Aspergillus niger. ijbpas.com
The synthesis of other novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also yielded compounds with notable antibacterial and antifungal properties. nih.gov
Antimicrobial and Antifungal Activity of Picolinamide Derivatives
| Derivative | Target Organisms | Key Findings |
|---|---|---|
| Chloro-substituted picolinamides | Rhizoctonia solani, Alternaria alternata | Exhibited maximum antifungal activity against R. solani. scialert.net |
| Hydroxy-substituted picolinamides | Sclerotium rolfsii | Showed the highest activity against this plant pathogen. scialert.net |
| N-Chloropicolinamide (NCP) | Escherichia coli, Aspergillus niger, Candida albicans | Demonstrated good antibacterial and antifungal activity, with the highest efficacy against E. coli and A. niger. ijbpas.com |
Modulation of Cellular Processes (e.g., Migration, Invasion, Apoptosis)
Picolinamide derivatives have demonstrated the ability to influence key cellular processes that are fundamental to cancer progression, such as cell migration, invasion, and programmed cell death (apoptosis).
In the context of cancer, the ability of malignant cells to migrate and invade surrounding tissues is a critical step in metastasis. Research has shown that certain derivatives can interfere with these processes. For instance, apocynin derivatives have been found to interrupt intracellular signaling pathways, leading to a decrease in the migration of breast cancer cells. nih.gov These compounds appear to work by rearranging the actin cytoskeleton, which is essential for cell movement, without causing immediate cell death. nih.gov
Furthermore, some picolinamide derivatives have been shown to induce apoptosis in cancer cells. One study found that a specific picolinamide derivative, when used to treat A549 lung cancer cells, caused the cells to arrest in the G2/M phase of the cell cycle and initiated apoptosis. nih.gov This was confirmed by annexin (B1180172) V-FITC staining, a common method for detecting apoptotic cells. nih.gov Another investigation into novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated that the most potent compound in the series could slow the progression of cancer cells by inducing both apoptosis and necrosis (another form of cell death). mdpi.com
In Vivo Preclinical Model Studies (Non-Human)
Efficacy in Animal Models of Disease (e.g., Psoriasis-like Inflammation, PD-LID)
While specific studies on the efficacy of "3-Hydroxy-6-methylpicolinamide" in animal models for psoriasis-like inflammation were not found in the provided search results, the broader class of picolinamide derivatives has been investigated in animal models for other conditions, most notably Parkinson's disease (PD) and the side effects of its treatment.
Levodopa (B1675098) (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease. dovepress.com However, long-term use often leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID). nih.govnih.gov Animal models, particularly those using non-human primates, have been instrumental in understanding and developing treatments for LID. nih.govnih.gov
In this context, compounds that modulate dopamine (B1211576) and glutamate (B1630785) signaling are of significant interest. For example, safinamide, a compound with a different chemical structure but which acts on pathways relevant to PD, has been shown in MPTP-lesioned macaque monkeys to prolong the effectiveness of levodopa and reduce LID in a dose-dependent manner. nih.gov These preclinical findings in animal models have largely been replicated in clinical trials for PD. nih.gov
The use of animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, allows researchers to study the neurodegenerative processes of PD and test the efficacy of new therapeutic strategies. dovepress.comnih.gov These models can replicate some of the key features of the disease, including the loss of dopamine neurons and the development of motor impairments. dovepress.com While the direct efficacy of picolinamide derivatives in a psoriasis model was not detailed, their investigation in complex neurological disease models like Parkinson's highlights the potential for this class of compounds to be tested in a wider range of in vivo disease models in the future.
Receptor Occupancy Studies in Preclinical Species
Methodologies for in vivo receptor occupancy often involve the use of radiolabeled tracers that bind to the target receptor. mdpi.com By measuring the displacement of these tracers by the drug candidate, researchers can quantify the percentage of receptors occupied by the drug at different doses. nih.govmdpi.com While general methods for assessing receptor occupancy in animals are well-established, specific data for this compound has not been published.
Development of Picolinamide Derivatives as Biochemical Probes and Research Tools
The picolinamide scaffold has proven to be a versatile platform for the development of biochemical probes and research tools, particularly in the field of molecular imaging. These tools are invaluable for studying biological processes in vivo and for the diagnosis of diseases.
A significant application of picolinamide derivatives has been in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level.
Researchers have successfully synthesized and evaluated N-(methylthiophenyl)picolinamide derivatives as PET radioligands for the metabotropic glutamate receptor subtype 4 (mGluR4). nih.gov mGluR4 is a target for the potential treatment of neurodegenerative disorders like Parkinson's disease. nih.gov One such derivative, radiolabeled with carbon-11, demonstrated improved imaging characteristics in PET studies, with higher uptake and better contrast in the brain, making it a promising tool for studying mGluR4 in both healthy and diseased states. nih.gov
In another line of research, radiofluorinated picolinamide derivatives have been developed as diagnostic probes for the detection of melanoma. nih.gov These probes are designed to target melanin, a pigment that is abundant in most melanoma cells. One such picolinamide analog, ¹⁸F-5-fluoro-N-(2-(diethylamino)ethyl)picolinamide (¹⁸F-5-FPN), exhibited superior in vivo stability and excellent tumor uptake in preclinical models of melanoma. nih.gov The development of such probes holds promise for the early detection and monitoring of this aggressive form of skin cancer.
The picolinamide moiety itself is also utilized as a bidentate directing group in synthetic chemistry. This property allows for site-selective functionalization of complex molecules, aiding in the synthesis of novel compounds with potential biological activities. nih.gov
While the specific use of this compound as a biochemical probe is not extensively documented, its mention in the context of NMR studies suggests its utility in chemical research. vdoc.pub
Future Directions and Emerging Research Avenues for 3 Hydroxy 6 Methylpicolinamide Chemistry
Exploration of Novel Picolinamide (B142947) Scaffolds and Bioisosteres
The core picolinamide structure serves as a valuable starting point for chemical exploration. A key strategy in modern medicinal chemistry is the use of "scaffold hopping" and bioisosteric replacement to discover new compounds with improved properties. acs.orgchemrxiv.org Bioisosteres are chemical substituents or groups that are replaced with other groups possessing similar chemical and physical properties. morressier.com This approach aims to identify novel molecular backbones that can mimic the biological activity of the parent compound while potentially offering advantages in synthesis, selectivity, or physicochemical characteristics.
In the context of picolinamides, research has focused on replacing or modifying the pyridine (B92270) ring and the amide linkage to generate new scaffolds. For instance, by applying molecular modeling and electrostatic analysis, researchers have identified alternative bicyclic isosteres as replacements for complex macrocyclic structures, leading to the development of novel heterocyclic picolinamides with promising fungicidal activity. acs.org The picolinic acid moiety itself has been a subject of bioisostere replacement studies to develop novel metal-binding isosteres (MBIs) for metalloenzyme inhibition. morressier.com These efforts have yielded a library of compounds, many of which are novel ligands for metal coordination, demonstrating that MBIs can retain the coordinative abilities of the parent fragment while exhibiting a broad range of physicochemical properties. morressier.com
Recent research has produced several novel picolinamide-based derivatives by modifying the core scaffold, leading to potent inhibitors of targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. nih.govnih.gov
Below is a table summarizing examples of research into novel picolinamide scaffolds.
| Parent Scaffold/Concept | Modification/Approach | Resulting Derivatives | Observed In Vitro Activity | Reference |
| Picolinamide | Introduction of (thio)urea and dithiocarbamate (B8719985) moieties | A series of novel picolinamide derivatives | Potent VEGFR-2 kinase inhibition (IC50 values as low as 27 nM) | nih.gov |
| Picolinamide | Linkage to a phenyl ring | Picolinamide-based derivatives | Antiproliferative activity against A549 and HepG2 cancer cell lines | nih.gov |
| Picolinic Acid (parent of picolinamide) | Bioisosteric replacement of the carboxylate group | A library of metal-binding isosteres (MBIs) | ~50% of MBIs retained similar inhibitory activity against a target metalloenzyme | morressier.com |
| Picolinamide | Addition of a dimethylamine (B145610) side chain | A series of picolinamide derivatives | Potent and selective acetylcholinesterase (AChE) inhibition (IC50 of 2.49 µM for the top compound) | nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Picolinamide Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. mit.edunih.gov For picolinamide chemistry, AI and ML offer powerful methods for navigating the immense chemical space to find novel derivatives with optimized properties. mit.edu
Deep learning (DL), a subset of ML, is particularly promising due to its ability to automatically learn features from input data, such as molecular structures, without the need for manually crafted attributes. nih.gov AI models can be trained to predict a range of properties for new picolinamide designs, including binding affinity to a target, solubility, and potential toxicity, thus prioritizing the most promising candidates for synthesis. nih.gov This reduces the time and cost associated with experimental screening. prismbiolab.com
The integration of AI in the design process follows a general workflow:
Data Curation: Gathering and organizing existing data on picolinamides and related molecules from literature and databases. Rigorous model validation and curated data are crucial for success. slideshare.net
Model Training: Using ML algorithms, such as graph neural networks (GNNs), to learn the relationship between molecular structure and activity (Structure-Activity Relationship, SAR). nih.gov
De Novo Design: Employing generative models to design entirely new picolinamide derivatives that are predicted to have high activity and desirable properties.
Virtual Screening: Using the trained models to screen large virtual libraries of compounds to identify potential hits for further investigation. nih.gov
A significant challenge is ensuring the models are interpretable, allowing chemists to understand the structural drivers behind the predictions. mit.edu The tight integration of these AI tools into research pipelines is seen as inevitable and has the potential to significantly improve the efficiency of molecular discovery. mit.edu
Advancements in Targeted Delivery Systems for Research Agents
The effectiveness of a bioactive compound is often dependent on its ability to reach its intended target within a biological system. Targeted delivery systems are designed to concentrate a therapeutic or research agent at a specific site (e.g., an organ, tissue, or cell type), thereby increasing efficacy and minimizing off-target effects. nih.gov This concept, originating from Paul Ehrlich's "magic bullet," has evolved into the field of nanomedicine. nih.govnih.gov
For research agents like 3-Hydroxy-6-methylpicolinamide and its derivatives, advanced delivery systems can be crucial for accurately studying their biological effects in vitro and in vivo. These systems can be broadly categorized:
Passive Targeting: This strategy relies on the natural biodistribution and physicochemical properties of a drug-carrier system. For example, nanoparticles (NPs) can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov
Active Targeting: This involves attaching specific ligands (e.g., antibodies, peptides) to the surface of a drug carrier. nih.gov These ligands recognize and bind to receptors that are overexpressed on the surface of target cells, leading to more precise delivery.
Physical Targeting: This approach uses external stimuli, such as ultrasound or magnetic fields, to trigger the release of the agent at a specific location. nih.gov For instance, targeted ultrasonic contrast agents can be used for both molecular imaging and site-specific drug delivery. nih.gov
The development of such systems for picolinamide-based research agents would enable a more precise investigation of their mechanisms of action and biological activities by ensuring they reach their intended molecular targets in complex biological models.
| Targeting Strategy | Mechanism | Potential Application for Picolinamide Research | Reference |
| Passive Targeting (EPR Effect) | Accumulation of a nanoparticle-encapsulated agent in tissues with leaky blood vessels (e.g., tumors) due to particle size. | Studying the effects of a picolinamide derivative in a solid tumor model by enhancing its local concentration. | nih.gov |
| Active Targeting | Ligands on a carrier bind to specific cell-surface receptors, leading to receptor-mediated uptake. | Investigating the intracellular targets of a picolinamide derivative by directing it specifically to cells expressing a certain receptor. | nih.gov |
| Physical Targeting (e.g., Ultrasound) | An external energy source triggers the release of an encapsulated agent from a carrier like a microsphere. | Probing the time-dependent effects of a picolinamide derivative by controlling its release at a specific time and location in a research model. | nih.gov |
Picolinamide Derivatives in Material Science Applications
While much of the focus on picolinamide derivatives is in the biological sciences, their chemical structure also lends itself to applications in material science. The amide bond is a fundamental component in many essential polymers, including nylons and proteins. nih.gov The combination of a pyridine fragment with an amide bond within the picolinamide scaffold enhances the reactivity of these compounds and broadens their potential use across the chemical industry. nih.gov
The pyridine ring in the picolinamide structure is a good metal-coordinating ligand. This property is critical for the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are highly valued for their porous structures and have applications in:
Gas Storage and Separation: The defined pores within MOFs can selectively adsorb specific gas molecules.
Catalysis: The metal centers within the framework can act as catalytic sites.
Sensing: Changes in the optical or electronic properties of the MOF upon binding an analyte can be used for chemical sensing.
The ability of the picolinamide functional group to participate in hydrogen bonding is also significant. The supramolecular assembly of molecules, guided by intermolecular interactions like hydrogen bonds, is a cornerstone of crystal engineering. nih.gov By systematically modifying the substituents on the picolinamide ring, it is possible to control the way molecules pack in the solid state, allowing for the design of new crystalline materials with tailored physical properties such as solubility, stability, and optical characteristics.
Unraveling Complex Polypharmacology and Off-Target Interactions in Research Models
Historically, the ideal for drug development was a "magic bullet" that acted on a single target. However, it is now understood that many bioactive small molecules interact with multiple targets. This phenomenon, known as polypharmacology, can be responsible for both the therapeutic efficacy and the adverse effects of a compound. nih.gov A key future direction for picolinamide research is to systematically map these multi-target interactions to build a comprehensive "affinity fingerprint." nih.gov
Distinguishing between rational polypharmacology (selective interactions with a desired set of targets) and promiscuity (non-specific binding to many proteins) is critical. nih.gov Investigating the structural basis of how a picolinamide derivative binds to its various targets can help clarify whether its activity is due to a polypharmacological effect or scaffold promiscuity. nih.gov
For example, studies on novel picolinamide derivatives designed as VEGFR-2 inhibitors have also included screening against a panel of other kinases. nih.gov This approach revealed that one potent VEGFR-2 inhibitor also showed enhanced potency towards other kinases like EGFR, HER-2, c-MET, and MER. nih.gov Similarly, research on picolinamide derivatives as acetylcholinesterase (AChE) inhibitors also assessed their activity against butyrylcholinesterase (BChE) to determine selectivity. nih.gov Understanding these off-target interactions is crucial for interpreting experimental results and predicting potential side effects in therapeutic contexts. nih.gov
Future research will likely employ chemogenomic and proteomic approaches to create a complete interaction profile for this compound and its analogs, providing a deeper understanding of their biological activity in research models.
Q & A
Basic: What are the methodological considerations for synthesizing 3-Hydroxy-6-methylpicolinamide, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound requires careful selection of starting materials (e.g., picolinic acid derivatives) and stepwise functionalization. Key steps include:
- Hydroxylation and Methylation: Introduce hydroxy and methyl groups via regioselective reactions. For example, sulfonation or halogenation at the 6-position followed by nucleophilic substitution with methylamine derivatives .
- Amidation: Convert the carboxylic acid group to an amide using coupling agents like EDCl/HOBt or via activated esters.
- Purification: Employ flash chromatography (as in ) or recrystallization to isolate high-purity products. Optimize solvent systems (e.g., THF/water mixtures) and monitor reaction progress via TLC or HPLC .
Critical Factors: Temperature control (e.g., 75–120°C for sulfonamide formation), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and purity .
Basic: Which analytical techniques are most suitable for characterizing this compound, and how should they be applied?
Answer:
- Spectroscopy:
- Chromatography: Validate purity via HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
Best Practices: Calibrate instruments with reference standards and replicate measurements to ensure reproducibility .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound analogs?
Answer:
Contradictions often arise from variability in assay conditions or structural analogs. Methodological approaches include:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for enzyme inhibition) .
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity across analogs (e.g., substituent effects at the 3- and 6-positions) using computational tools like molecular docking .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like solvent effects or impurity interference .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein binding using software like GROMACS or AMBER. Focus on hydrogen bonding between the hydroxy group and active-site residues .
- QSAR Modeling: Correlate electronic descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data from analogs (e.g., methylpicolinimidamide derivatives in ) .
- Docking Studies: Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, validating with in vitro assays .
Basic: How should a literature review on this compound’s applications be structured to ensure comprehensive coverage?
Answer:
- Keyword Selection: Combine terms like “picolinamide derivatives,” “hydroxypicolinic acid,” and “chelation chemistry” across databases (PubMed, SciFinder) .
- Inclusion Criteria: Prioritize peer-reviewed journals, excluding non-academic sources (e.g., patents, commercial websites) .
- Data Synthesis: Organize findings into thematic categories (e.g., synthesis, bioactivity) and use citation management tools (EndNote, Zotero) to track references .
Advanced: How does the crystal structure of this compound inform its chemical reactivity and intermolecular interactions?
Answer:
- X-Ray Crystallography: Resolve hydrogen-bonding networks (e.g., between hydroxy groups and adjacent molecules) to predict solubility and stability .
- Reactivity Insights: Analyze bond angles/lengths to identify electrophilic sites (e.g., the 2-carboxylate for nucleophilic attack) .
- Co-Crystallization Studies: Co-crystallize with metal ions (e.g., Fe) to study chelation behavior, using techniques described in for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
